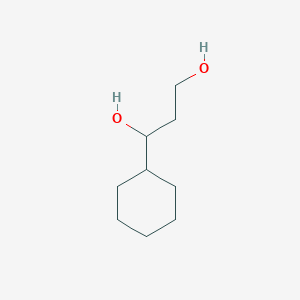
1-Cyclohexyl-1,3-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-1,3-propanediol is an organic compound with the molecular formula C9H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexane ring and a propane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1,3-propanediol can be synthesized through several methods. One common approach involves the hydrogenation of cyclohexanone in the presence of a catalyst, followed by the reaction with formaldehyde and subsequent reduction . Another method includes the hydration of acrolein in the presence of an acidic cation exchanger resin, followed by hydrogenation .
Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation. This method utilizes specific strains of bacteria, such as Klebsiella pneumoniae, to convert glycerol into 1,3-propanediol, which can then be cyclized to form the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexylpropanol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexylpropanone or cyclohexylpropanoic acid.
Reduction: Cyclohexylpropanol.
Substitution: Cyclohexylpropyl halides or amines.
Applications De Recherche Scientifique
1-Cyclohexyl-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of polyesters, polyurethanes, and other polymers due to its diol functionality
Mécanisme D'action
The mechanism of action of 1-cyclohexyl-1,3-propanediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can lead to changes in the activity of these proteins, affecting various biochemical processes .
Comparaison Avec Des Composés Similaires
1,3-Propanediol: A simpler diol with similar chemical properties but lacking the cyclohexyl group.
Cyclohexanol: Contains a single hydroxyl group attached to a cyclohexane ring.
Cyclohexylmethanol: Similar structure but with a hydroxyl group attached to a methylene bridge instead of a propane chain
Uniqueness: 1-Cyclohexyl-1,3-propanediol is unique due to the presence of both a cyclohexyl ring and a propane chain with two hydroxyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science .
Propriétés
Formule moléculaire |
C9H18O2 |
|---|---|
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
1-cyclohexylpropane-1,3-diol |
InChI |
InChI=1S/C9H18O2/c10-7-6-9(11)8-4-2-1-3-5-8/h8-11H,1-7H2 |
Clé InChI |
ZBJDOGKUWVTDQA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13887149.png)
![5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13887162.png)
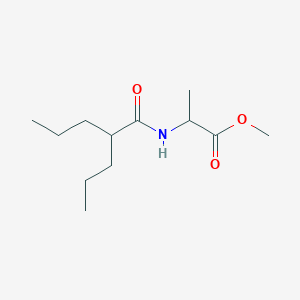
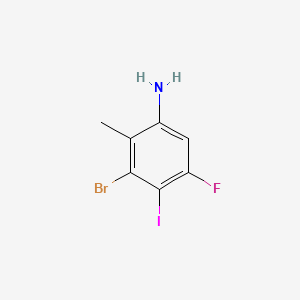
![4-azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide](/img/structure/B13887175.png)

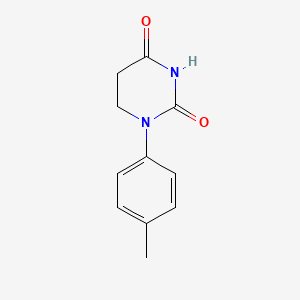
![{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13887199.png)
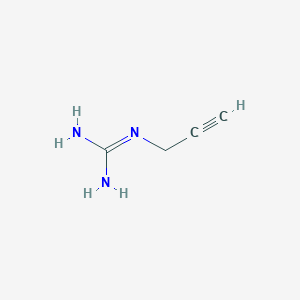
![5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13887211.png)
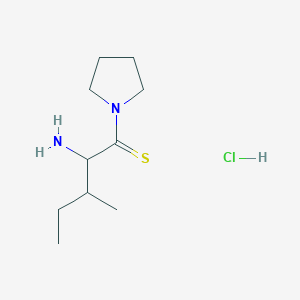

![5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13887233.png)
![2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid](/img/structure/B13887237.png)
